molecular formula C20H19NO2 B4607100 N-2-naphthyl-3-propoxybenzamide

N-2-naphthyl-3-propoxybenzamide

Cat. No.: B4607100
M. Wt: 305.4 g/mol
InChI Key: JTNUUKSNIQEGFA-UHFFFAOYSA-N
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Description

N-2-Naphthyl-3-propoxybenzamide is a benzamide derivative characterized by a naphthalene ring linked to a benzamide core via a propoxy (-OCH₂CH₂CH₃) group at the 3-position. The compound’s synthesis typically involves coupling reactions between substituted benzoic acids and naphthylamine derivatives, utilizing agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Properties

IUPAC Name

N-naphthalen-2-yl-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-2-12-23-19-9-5-8-17(14-19)20(22)21-18-11-10-15-6-3-4-7-16(15)13-18/h3-11,13-14H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNUUKSNIQEGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The 3-propoxy group in this compound may enhance steric accessibility compared to 4-propoxy isomers, influencing receptor binding .
  • Alkoxy Chain Length : Propoxy (C3) offers a balance between lipophilicity and solubility; longer chains (e.g., butoxy) increase hydrophobicity but reduce bioavailability .
  • Functional Groups : Electron-withdrawing groups (e.g., sulfonyl in ) improve stability, while electron-donating groups (e.g., methoxy in ) enhance reactivity.

Anticancer Potential:

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-fluorobenzamide : Exhibits anticancer activity via apoptosis induction, attributed to the fluorine atom’s electronegativity.

Enzyme Inhibition:

  • N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide : Inhibits h-NTPDase1 (IC₅₀ = 0.8 µM) due to sulfonamide and morpholine groups.
  • This compound : Lacks sulfonamide moieties but may target similar enzymes via naphthyl-mediated hydrophobic interactions.

Neuroprotective Effects:

  • N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide : Shows neuroprotection through antioxidant mechanisms.
  • This compound : Propoxy’s larger size compared to methoxy could improve blood-brain barrier penetration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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